molecular formula C15H11ClO2 B557779 9-Fluorenylmethyl chloroformate CAS No. 28920-43-6

9-Fluorenylmethyl chloroformate

Cat. No. B557779
CAS RN: 28920-43-6
M. Wt: 258.7 g/mol
InChI Key: IRXSLJNXXZKURP-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl chloroformate, also known as Fmoc chloride, is a highly versatile reagent with varied applications in organic synthesis . It is most frequently used to introduce the base-labile Fmoc-protecting group to amine functionalities, particularly during the production of Fmoc-protected amino acids .


Synthesis Analysis

Fmoc chloride is developed as an effective coupling reagent for the synthesis of peptides . It activates the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester .


Molecular Structure Analysis

The molecular formula of 9-Fluorenylmethyl chloroformate is C15H11ClO2 . Its molecular weight is 258.70 g/mol .


Chemical Reactions Analysis

Fmoc chloride is generally used to protect amino groups in peptide synthesis . It can also be used as a glycan-labeling reagent for structural analysis . Fmoc-labeled glycans are strongly fluorescent and can be analyzed with high sensitivity using liquid chromatography-fluorescence detection (LC-FD) analysis .


Physical And Chemical Properties Analysis

9-Fluorenylmethyl chloroformate is a white to slight yellow to beige powder . Its melting point ranges from 60 to 64 °C .

Scientific Research Applications

  • Derivatization of Amino Acids : Fmoc-Cl is widely used for derivatizing amino acids in biological material. It reacts with amino acids under mild conditions in aqueous solutions, creating highly fluorescent and stable derivatives. This makes it useful for determinations of amino acids, especially in complex biological matrices (Einarsson, Josefsson, & Lagerkvist, 1983).

  • Synthesis of Active Esters of Amino Acids : Fmoc-Cl has been shown to be an effective reagent for synthesizing various active esters of Fmoc-/Boc-/Z-amino acids, including pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters. These compounds are essential in peptide synthesis (Tantry & Babu, 2003).

  • Fluorogenic Labelling of Amines : Fmoc-Cl is employed for labelling primary and secondary amines, enhancing chromatographic resolution and introducing a fluorophore for improved detection in analytical techniques (Moye & Boning, 1979).

  • Fluorescence Quenching Studies : Fmoc-Cl's interaction with metal ions like Fe3+ and Cu2+ has been studied, highlighting its potential as a fluorescent probe with high sensitivity for these ions. This application is beneficial in analytical chemistry and biochemistry (Gu et al., 2014).

  • Improved Liquid Chromatography Methods : Fmoc-Cl derivatives of amino acids have been used to develop improved high-performance liquid chromatography (HPLC) methods. These methods allow for better separation, reproducibility, and are suitable for analyzing protein hydrolysates (Ou et al., 1996).

  • Analysis of Biogenic Amines and Polyamines : Fmoc-Cl is used in pre-column derivatization methods for the determination of primary and secondary biogenic amines and amino acids. It has applications in profiling free amino acids in physiological fluids and analyzing peptide and protein hydrolysates (Haynes et al., 1991).

  • Derivatization for Capillary Electrophoresis : In capillary electrophoresis, Fmoc-Cl is used for derivatizing amino acids, enhancing laser-induced fluorescence detection and improving separation efficiency (Chan et al., 1993).

  • Characterization of Impurities in Amino Acids : Fmoc-Cl is used in capillary electrophoresis to characterize impurities in amino acids, demonstrating its utility in quality control and purity assessment of amino acid samples (Novatchev & Holzgrabe, 2001).

Safety And Hazards

9-Fluorenylmethyl chloroformate causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust .

Future Directions

While 9-fluorenylmethyl chloroformate is generally used to protect amino groups in peptide synthesis, it can also be used as a glycan-labeling reagent for structural analysis . This derivatization allows for the isolation from biological samples of glycans that are difficult to synthesize chemically, as well as the fabrication of immobilized-glycan devices . The Fmoc labeling method promises to be a tool for accelerating O-glycan structural analysis and an understanding of molecular interactions .

properties

IUPAC Name

9H-fluoren-9-ylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSLJNXXZKURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183116
Record name 1-(9-Fluorenyl)methyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenylmethyl chloroformate

CAS RN

28920-43-6
Record name 9-Fluorenylmethyl chloroformate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9-Fluorenyl)methyl chloroformate
Source ChemIDplus
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Record name 1-(9-Fluorenyl)methyl chloroformate
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Record name 9H-fluoren-9-ylmethyl chloroformate
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Record name 1-(9-FLUORENYL)METHYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,470
Citations
HJ Koh, SJ Kang - Bulletin of the Korean Chemical Society, 2011 - Citeseer
… To gain further understanding of the mechanism of acyl transfer, we have carried out a kinetic study on the solvolysis of 9-fluorenylmethyl chloroformate (3) in a variety of pure and …
Number of citations: 21 citeseerx.ist.psu.edu
Y Muguruma, H Tsutsui, T Noda, H Akatsu… - … of Chromatography B, 2018 - Elsevier
… In this study, we propose widely targeted metabolomics for pCSF metabolic profiling using a 9-fluorenylmethyl chloroformate (FMOC) derivatized UHPLC-MS/MS assay to evaluate the …
Number of citations: 38 www.sciencedirect.com
M Buratti, C Valla, D Xaiz, G Brambilla… - … of Chromatography B, 2002 - Elsevier
… reported a HPLC procedure for the determination of low-molecular-mass (C1–C4) alcohols in aqueous samples based on precolumn derivatization with 9-fluorenylmethyl chloroformate …
Number of citations: 13 www.sciencedirect.com
HA Moye, AJ Boning Jr - Analytical Letters, 1979 - Taylor & Francis
… fluorescent moiety and is commercially available in pure form is 9-fluorenylmethyl chloroformate. This reagent was first described by Carpino and *an1’ as an amino protecting group in …
Number of citations: 100 www.tandfonline.com
J Yu, H Xu, Z Mo, H Zhu, X Mao - Analytical Sciences, 2009 - jstage.jst.go.jp
A simple and sensitive reversed-phase liquid chromatographic method, based on the precolumn derivatization with 9-fluorenylmethyl chloroformate, was developed for the …
Number of citations: 24 www.jstage.jst.go.jp
JW Kim, SU Kim, HS Lee, I Kim, MY Ahn… - … of Chromatography A, 2003 - Elsevier
… DNJ in 0.1 g of freeze-dried leaves was double-extracted in 10 mL of aqueous 0.05 M HCl by vortexing for 15 s at room temperature, derivatized with 9-fluorenylmethyl chloroformate (…
Number of citations: 278 www.sciencedirect.com
ME Báez, E Fuentes, MJ Espina… - Journal of separation …, 2014 - Wiley Online Library
… In this work, the effect of factors on the yield of the derivatization of both compounds with 9-fluorenylmethyl chloroformate for applying in aqueous solutions derived from soils was …
GS Liang, WL Baker, RF Cross - Microchimica Acta, 1998 - Springer
Derivatisation of amine-containing analytes with 9-fluorenylmethyl chloroformate (FMOC) to form fluorescent adducts requires a large excess of FMOC. This excess hydrolyses to form …
Number of citations: 2 link.springer.com
G Huang, G Deng, H Qiao, X Zhou - Analytical chemistry, 1999 - ACS Publications
A simple procedure for precolumn fluorescence derivatization of low-molecular-weight aliphatic alcohols (C 1 −C 4 ) with 9-fluorenylmethyl chloroformate is presented. The …
Number of citations: 19 pubs.acs.org
R Herráez-Hernández, C Cháfer-Pericás… - … of Chromatography a, 2006 - Elsevier
… The analytes have been derivatized with the fluorogenic reagent 9-fluorenylmethyl chloroformate (FMOC), and the fibre coating was Carbowax-templated resin (CW-TR). The …
Number of citations: 72 www.sciencedirect.com

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